2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S/c16-12-7-2-1-6-11(12)13(21)17-15-19-18-14(24-15)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQMVCFVWOGVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amidation: The final step involves the formation of the benzamide linkage through the reaction of the thiadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide derivative has been evaluated for its efficacy against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound is another area of active research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
Case Study: In Vitro Testing
In a study involving multiple cancer cell lines, This compound demonstrated significant cytotoxic effects. The IC values obtained were lower than those for standard chemotherapeutic agents, indicating its potential as a novel anticancer drug.
Enzyme Inhibition
The compound's structural features suggest that it may act as an inhibitor for specific enzymes involved in disease pathways. For example:
- Inhibition of Kinases : Preliminary molecular docking studies indicate that it may effectively bind to certain kinases implicated in cancer progression and inflammatory diseases.
Case Study: RORc Inhibition
A notable case study focused on the compound's ability to inhibit the retinoic acid receptor-related orphan receptor C (RORc). This receptor is known to regulate the production of interleukin-17 (IL-17), a cytokine involved in autoimmune responses. The study found that the compound significantly reduced IL-17 production in vitro and showed potential therapeutic applications for conditions like psoriasis and rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects on Physical Properties
- 2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d): Replaces the 3-nitrophenyl group with pyridinyl.
- N-({5-[(3-Nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i): Contains a 3-nitrobenzylideneamino group and sulfonyl linker. Yield: 61.3%; Melting point: 258–260°C. Higher melting point than non-nitro derivatives (e.g., 9j: 261–263°C) suggests nitro groups enhance crystallinity .
- 2-Fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide :
Table 1: Physical Properties of Selected Analogs
Spectral Characteristics
- ¹H NMR Trends :
- IR Spectroscopy: C=O stretches in benzamide derivatives appear at ~1,670–1,690 cm⁻¹, while nitro groups show peaks at ~1,520–1,540 cm⁻¹ (asymmetric NO₂) .
Key Takeaways
- Substituent Impact: Nitro groups enhance crystallinity and electron-withdrawing effects, while halogens (F, Br) improve bioactivity and stability.
- Spectral Fingerprints: Fluorine and nitro groups produce diagnostic NMR and IR signals for structural validation.
- Synthetic Efficiency :
- Microwave methods offer rapid access to analogs, though traditional routes remain viable for complex substitutions.
Biological Activity
The compound 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H9FN4O3S
- Molecular Weight : 344.32 g/mol
- InChIKey : OSEABOSGHXBAQY-UHFFFAOYSA-N
This compound features a thiadiazole ring substituted with a nitrophenyl group and a fluorinated benzamide moiety, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing fluorinated substituents have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that fluorinated derivatives of 1,3,4-thiadiazole demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 32 μg/mL .
Anticancer Activity
Thiadiazole derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that certain compounds exhibit cytotoxic effects on various cancer cell lines. For example, the compound showed IC50 values in the micromolar range against human leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism underlying the biological activity of thiadiazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that these compounds can increase p53 expression levels and activate caspase-3, leading to programmed cell death in affected cells .
Case Studies
- Antibacterial Study : A series of fluorinated thiadiazoles were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Pseudomonas aeruginosa and Candida albicans, outperforming standard antibiotics like fluconazole .
- Anticancer Study : A study focused on the cytotoxic effects of this compound against breast cancer cell lines MCF-7 and MDA-MB-231 showed promising results, with significant reductions in cell viability observed at higher concentrations .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Formation of the thiadiazole core : Condensation of thiosemicarbazide with a carboxylic acid derivative (e.g., 3-nitrophenylacetic acid) under acidic conditions .
Coupling with 2-fluorobenzoyl chloride : The thiadiazole intermediate reacts with 2-fluorobenzoyl chloride in a base (e.g., triethylamine) and polar aprotic solvents (e.g., acetonitrile) .
- Optimization : Yield and purity depend on temperature control (0–25°C), stoichiometric ratios (1:1.2 for acyl chloride), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Key Techniques :
- 1H/13C NMR : Aromatic protons (δ ~7.3–8.0 ppm), NH proton (δ ~13.0 ppm, broad singlet) .
- FT-IR : Amide C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ≈ 385.3) and fragment ions corresponding to thiadiazole cleavage .
Q. How is preliminary biological activity screening conducted for this compound?
- Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed with substituent modifications on the benzamide and thiadiazole moieties?
- Key Modifications :
- Methodology : Use comparative assays with analogs (e.g., 3-nitro vs. 4-nitro derivatives) .
Q. How can crystallography data resolve contradictions in molecular conformation predictions?
- Approach :
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and dihedral angles (e.g., planarity of the thiadiazole ring) .
- Software : SHELX suite for refinement; validate against DFT-optimized geometries .
Q. What strategies address contradictory bioactivity data across different studies?
- Root Causes : Variability in assay conditions (e.g., cell line specificity, solvent effects) or impurities in synthesized batches .
- Solutions :
Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and solvent controls (e.g., DMSO ≤0.1%) .
HPLC purity validation : Ensure ≥95% purity via reverse-phase HPLC .
Meta-analysis : Compare data across ≥3 independent studies to identify consensus trends .
Q. How is molecular docking utilized to predict target binding modes for this compound?
- Workflow :
Target Selection : Prioritize proteins (e.g., EGFR, LOX) with structural data in PDB .
Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) and pose analysis .
Validation : Compare with experimental IC₅₀ values; refine force fields for nitro/fluoro interactions .
- Example : Docking revealed hydrogen bonding between the nitro group and LOX active site, correlating with IC₅₀ = 12.4 µM .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., humidity control for moisture-sensitive steps) .
- Data Transparency : Share raw crystallography files (e.g., .cif) and NMR spectra in supplementary materials .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
